[(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine
Description
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine is a sulfonamide derivative characterized by a sulfonyl group (-SO₂-) bridging a 4-chloro-2,5-dimethylphenyl ring and a prop-2-enylamine (allylamine) moiety. The sulfonyl group imparts significant electron-withdrawing effects, enhancing the acidity of the amide proton and improving stability under basic conditions compared to carbonamides .
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-4-5-13-16(14,15)11-7-8(2)10(12)6-9(11)3/h4,6-7,13H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTMBDKBFBZGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylphenol and prop-2-enylamine.
Sulfonylation: The phenol is first sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with prop-2-enylamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The allylamine moiety can be oxidized to form corresponding oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the allylamine moiety.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The allylamine moiety can also interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analogues
The table below highlights key differences between [(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine and structurally related compounds:
Key Comparative Insights
Sulfonyl Group Impact: The sulfonyl group in the target compound enhances stability and acidity compared to non-sulfonylated analogues (e.g., 1-(3-Chloro-4-methylphenyl)prop-2-enylamine) . This group also facilitates stronger hydrogen bonding, critical for biological interactions.
Substituent Effects: The 4-chloro-2,5-dimethylphenyl substituent provides a distinct electronic profile. Compared to compounds with single chloro or methyl groups (e.g., 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid), the dual substitution may improve metabolic stability and target affinity .
Backbone Variations : Compounds like [(4-Chlorophenyl)sulfonyl]methylnaphthylamine demonstrate how aromatic system size (naphthyl vs. phenyl) influences hydrophobic interactions and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
